8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a quinolinol moiety and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol typically involves the reaction of a quinolinol derivative with a boronic acid or boronate ester. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually catalyzed by a palladium complex, such as PdCl2(dppf), and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double or triple bond.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing compounds with other organic molecules.
Common Reagents and Conditions
Borylation: Typically involves the use of a palladium catalyst and a boronic acid or ester.
Hydroboration: Often carried out with pinacolborane in the presence of a transition metal catalyst.
Coupling Reactions: Commonly use copper or palladium catalysts and may require an inert atmosphere
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, borylation can yield boronate esters, while hydroboration can produce organoboranes.
Scientific Research Applications
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane group can interact with nucleophiles, while the quinolinol moiety can participate in coordination chemistry. These interactions enable the compound to act as a versatile building block in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron reagent used in borylation and coupling reactions.
Catecholborane: A boron compound used in organic synthesis.
Uniqueness
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-Quinolinol is unique due to the presence of both a quinolinol and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its versatility makes it a valuable reagent in various fields of scientific research .
Properties
Molecular Formula |
C15H18BNO3 |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-11(18)8-10-6-5-7-17-13(10)12/h5-9,18H,1-4H3 |
InChI Key |
ILVPABHHQGZPGU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.